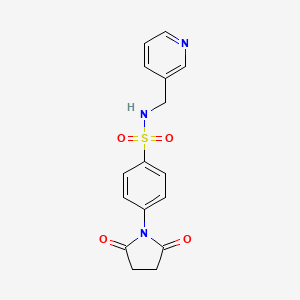
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, commonly known as DPP4 inhibitor, is a class of medication used to treat type 2 diabetes. DPP4 inhibitors work by blocking the action of an enzyme called dipeptidyl peptidase 4 (DPP4), which breaks down a hormone called incretin. By blocking DPP4, DPP4 inhibitors increase the level of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver.
Mécanisme D'action
The mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves the inhibition of the this compound enzyme, which is responsible for breaking down incretin hormones. By blocking this compound, this compound inhibitors increase the level of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver. This results in a reduction in blood glucose levels and an improvement in glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their glucose-lowering effects, this compound inhibitors have been shown to improve endothelial function, reduce inflammation, and promote beta-cell function. This compound inhibitors have also been shown to have beneficial effects on lipid metabolism and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in lab experiments is their specificity for the this compound enzyme. This allows researchers to selectively target the this compound pathway without affecting other pathways. However, one limitation of using this compound inhibitors in lab experiments is their potential off-target effects, as this compound inhibitors have been shown to interact with other enzymes and receptors.
Orientations Futures
There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the investigation of the potential use of this compound inhibitors in the treatment of other conditions, such as cardiovascular disease, Alzheimer's disease, and cancer. Additionally, there is a need for further research on the long-term safety and efficacy of this compound inhibitors in the treatment of type 2 diabetes.
Méthodes De Synthèse
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves a series of chemical reactions that result in the formation of the final product. One common method for synthesizing this compound inhibitors involves the reaction of a pyrrolidine derivative with a benzene sulfonamide derivative. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes. In addition to their glucose-lowering effects, this compound inhibitors have been shown to have other beneficial effects, such as improving endothelial function and reducing inflammation. This compound inhibitors have also been investigated for their potential use in the treatment of other conditions, such as cardiovascular disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-7-8-16(21)19(15)13-3-5-14(6-4-13)24(22,23)18-11-12-2-1-9-17-10-12/h1-6,9-10,18H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMQAYDSJTJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4886651.png)


![N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4886663.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene](/img/structure/B4886668.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4886673.png)
![ethyl 6-amino-5-cyano-2-propyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B4886683.png)
![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886704.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)